7-Fluoro-2-phenylquinazoline

Description

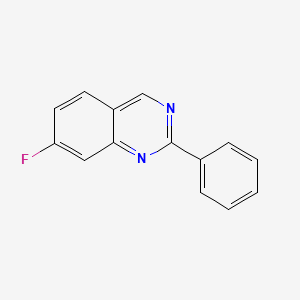

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H9FN2 |

|---|---|

Molecular Weight |

224.23 g/mol |

IUPAC Name |

7-fluoro-2-phenylquinazoline |

InChI |

InChI=1S/C14H9FN2/c15-12-7-6-11-9-16-14(17-13(11)8-12)10-4-2-1-3-5-10/h1-9H |

InChI Key |

HYZOLXFBXWZDKJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C3C=CC(=CC3=N2)F |

Origin of Product |

United States |

In Vitro Biological Evaluation of 7 Fluoro 2 Phenylquinazoline Derivatives

Enzyme Inhibition Studies

Derivatives of 7-fluoro-2-phenylquinazoline have been extensively investigated for their ability to inhibit a range of enzymes implicated in diseases such as cancer. These studies have elucidated key structure-activity relationships and mechanisms of action.

Tyrosine Kinase Inhibition: Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a crucial role in cell proliferation and survival. plos.org Its overexpression is associated with various cancers. nih.gov Several this compound derivatives have been identified as potent EGFR inhibitors. nih.govnih.gov

For instance, a series of new fluoroquinazolinone derivatives were synthesized and evaluated for their in vitro cytotoxic activity against human cancer cell lines. nih.gov Notably, compounds with specific substitutions on the phenyl ring at the 2-position and on the quinazolinone core displayed significant EGFR inhibitory activity. One derivative, compound 5k , which features a 3,4-difluoro-phenylimino group, exhibited an IC50 value of 10 nM against EGFRwt-TK. nih.govresearchgate.net Another study highlighted a macrocyclic quinazoline-based inhibitor, 3f , which showed potent inhibition of the EGFR Del19 mutation (119 nM) with high selectivity over the wild-type receptor (>10 µM). nih.gov

Structure-activity relationship (SAR) studies have indicated that the presence and position of fluorine atoms on the phenyl ring are critical for anti-tumor activity. nih.gov The order of effectiveness for substitution on the phenyl ring was found to be F > OCH3 ≈ Br > CH3 > H ≈ Cl, with 3-fluoro, 3,4-difluoro, or 3,5-difluoro substitutions being particularly effective. nih.gov

| Compound | Substitution | IC50 (EGFRwt-TK) | Reference |

|---|---|---|---|

| 5g | 2-{4-[(3-Fluoro-phenylimino)-methyl]-phenoxymethyl}-3-methyl-3H-quinazolin-4-one | Data not specified | nih.gov |

| 5k | 2-{4-[(3,4-Difluoro-phenylimino)-methyl]-phenoxymethyl}-3-methyl-3H-quinazolin-4-one | 10 nM | nih.govresearchgate.net |

| 5l | 2-{4-[(3,5-Difluoro-phenylimino)-methyl]-phenoxymethyl}-3-methyl-3H-quinazolin-4-one | Data not specified | nih.gov |

| 6 | Iminoindolin-2-one at position 3 | 75.2 nM (on MCF-7) | nih.gov |

| 10e | 4-Nitrobenzylideneamino at position 3 | 170.08 nM (on MDA-MBA-231) | nih.gov |

Aurora A Kinase Inhibitory Activity

Aurora A kinase is a key regulator of mitosis, and its overexpression is linked to various human malignancies. nih.govmdpi.com Consequently, it has become a promising target for cancer therapy. nih.gov Derivatives of this compound have shown potential as inhibitors of Aurora A kinase. nih.govresearchgate.net

A study focusing on 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (6e ) identified it as a potent and selective Aurora A kinase inhibitor. nih.govresearchgate.net The presence of the fluorine atom on the quinazoline (B50416) scaffold and a bromine atom on the terminal phenyl ring were found to be crucial for its inhibitory activity. nih.gov The fluorine atom, in particular, was suggested to have a significant impact on binding to the hinge region of the kinase. nih.gov Another quinazolin-4(3H)-one derivative, BIQO-19, was found to selectively inhibit Aurora A kinase with an IC50 of 68.54 nM, compared to 581.03 nM for Aurora B kinase. mdpi.com

| Compound | Substitution | IC50 (Aurora A) | Reference |

|---|---|---|---|

| 6e | 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Potent (specific value not provided) | nih.govresearchgate.net |

| BIQO-19 | Ethyl 6-(4-oxo-3-(pyrimidin-2-ylmethyl)-3,4-dihydroquinazolin-6-yl)imidazo[1,2-a]pyridine-2-carboxylate | 68.54 nM | mdpi.com |

ATP-Competitive Binding Mechanisms and Selectivity Profiling

The primary mechanism by which many quinazoline-based kinase inhibitors function is through competitive binding at the ATP-binding site of the enzyme. nih.govrsc.orgrsc.org Molecular docking studies have provided insights into the binding modes of these inhibitors. For instance, the quinazoline core often occupies the hinge region of the kinase, forming crucial hydrogen bonds. nih.gov

Selectivity is a critical aspect of kinase inhibitor development to minimize off-target effects. nih.gov A kinase panel assay for compound 6e (an Aurora A inhibitor) was conducted against 14 other kinases to evaluate its selectivity profile. nih.govresearchgate.net Similarly, a macrocyclic quinazoline derivative, 3f , demonstrated high selectivity for mutant EGFR over the wild-type form and the broader kinome. nih.gov The design of conformation-tunable ATP-competitive inhibitors is an emerging strategy to achieve higher selectivity. rsc.orgrsc.org

ABC Transporter (e.g., ABCG2) Inhibition

ATP-binding cassette (ABC) transporters, such as ABCG2 (also known as breast cancer resistance protein or BCRP), are involved in multidrug resistance in cancer by actively effluxing chemotherapeutic agents from cells. nih.govnih.gov Several this compound derivatives have been investigated as inhibitors of ABCG2 to overcome this resistance. nih.govnih.gov

In one study, a series of substituted quinazoline compounds were synthesized and evaluated for their ability to inhibit ABCG2. nih.gov It was found that compounds with a phenyl substituent at the 2-position of the 4-anilinoquinazoline (B1210976) scaffold were highly potent. nih.gov Another study identified a new selective ABCG2 inhibitor, compound 8 , which was able to increase the cytotoxicity of the chemotherapeutic agent mitoxantrone. nih.gov The inhibitory efficacy of these compounds is often determined using assays that measure the accumulation of fluorescent ABCG2 substrates, such as Hoechst 33342, within cells. nih.govacs.org

Other Enzyme Systems

The versatility of the this compound scaffold extends to the inhibition of other enzyme systems. For example, certain derivatives have been evaluated as cholinesterase inhibitors for their potential in treating neurodegenerative diseases like Alzheimer's disease. mdpi.com In one study, a 7-(3-Chloro-4-fluorophenyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one derivative showed the highest inhibitory potency against cholinesterase with an IC50 value of 6.084 ± 0.26 μM. mdpi.com Additionally, some quinazolinone derivatives have been investigated for their activity against poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. mdpi.com

Antimicrobial Activity Investigations

In addition to their effects on mammalian enzymes, this compound derivatives have been explored for their potential as antimicrobial agents. The quinazoline and quinazolinone cores are known to possess a wide range of biological properties, including antibacterial and antifungal activities. nih.gov

Structure-activity relationship studies have shown that substitutions at various positions of the quinazolinone ring, including the presence of a halogen atom at the 6 or 8-position, can enhance antimicrobial activity. nih.gov Research has demonstrated that these compounds can be effective against both Gram-positive and Gram-negative bacteria, as well as various fungal species. nih.goveco-vector.com For instance, a study on novel thiazolo quinazoline derivatives reported that a compound containing a 4'-fluoro benzylidene moiety showed potent antimicrobial activities. researchgate.net The mechanism of antimicrobial action is thought to involve interactions with the cell wall and DNA structures of the microorganisms. nih.gov

| Compound Series | Target Microorganisms | Observed Activity | Reference |

|---|---|---|---|

| Thiazolo quinazoline derivatives | Various bacteria and fungi | Potent antimicrobial activities | researchgate.net |

| General quinazolinone derivatives | Gram-positive and Gram-negative bacteria, fungi | Broad-spectrum activity | nih.gov |

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Derivatives of the quinazoline and related fluoroquinolone core have demonstrated notable antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria.

A novel series of 7-(3-amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridin-5(4H)-yl)fluoroquinolone derivatives showed promising in vitro antibacterial efficacy. mdpi.com Many of these compounds displayed significant inhibitory potency against methicillin-resistant Staphylococcus epidermidis (MRSE) with Minimum Inhibitory Concentrations (MICs) ranging from 0.25 to 4 µg/mL, and against Streptococcus pneumoniae, with MICs between 0.25 and 1 µg/mL. mdpi.com Specifically, one derivative, compound 8f , was found to be 8 to 128 times more potent than reference drugs like ciprofloxacin (B1669076) and levofloxacin (B1675101) against certain strains of methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus hemolyticus. mdpi.com

Other studies on quinazolin-4(3H)-one derivatives have confirmed their ability to inhibit the growth of Staphylococcus aureus. eco-vector.com Certain compounds in this class were able to prevent colony growth at concentrations ranging from 16 to 64 µg/mL. eco-vector.com Furthermore, quinazoline derivatives have been investigated as NorA efflux pump inhibitors, which can enhance the efficacy of antibiotics like ciprofloxacin against resistant S. aureus strains. nih.govmdpi.com

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected quinazoline derivatives against various bacterial strains.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| 7-(...)-fluoroquinolone derivatives | Methicillin-resistant S. epidermidis (MRSE) | 0.25–4 | mdpi.com |

| 7-(...)-fluoroquinolone derivatives | Streptococcus pneumoniae | 0.25–1 | mdpi.com |

| Quinazolin-4(3H)-one derivative (VMA-17-04) | Staphylococcus aureus | 16 | eco-vector.com |

| Quinazolin-4(3H)-one derivative (VMA-17-01) | Staphylococcus aureus | 32 | eco-vector.com |

| 1-fluorobenzoyl-4-aryl/(alkyl)thiosemicarbazides (e.g., 15a, 15b, 16b) | Staphylococcus aureus (MSSA & MRSA) | 7.82–31.25 | nih.gov |

| Triazolo[1,5-a]quinazolinone (THTQ) | Proteus mirabilis | 1.875 | nih.gov |

| Triazolo[1,5-a]quinazolinone (THTQ) | Escherichia coli | 3.75 | nih.gov |

Antifungal Efficacy

The antifungal potential of quinazoline derivatives has also been evaluated. Newly synthesized quinazolinone compounds demonstrated significant activity against several phytopathogenic fungi. mdpi.com For instance, at a concentration of 300 mg/L, one of the most effective compounds exhibited a 62.42% inhibition rate against Fusarium oxysporum f. sp. Niveum. mdpi.com

Another study focusing on triazole-fused quinazolinones found that the synthesized compound was a potent inhibitor of Aspergillus niger, with activity comparable to the standard drug fluconazole. nih.gov It also showed moderate activity against Candida albicans and Aspergillus flavus. nih.gov The structural relatives, fluorinated quinoline (B57606) analogs, have also been reported to possess good antifungal activity. nih.gov

Mechanistic Insights into Antimicrobial Action

The antimicrobial mechanism of quinazoline-related compounds is often linked to the inhibition of critical bacterial enzymes. It has been proposed that the quinoline core, which forms the basic structure of quinazolinones, interferes with DNA synthesis. eco-vector.com This is achieved by targeting and promoting the cleavage of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for maintaining DNA topology during replication, ultimately leading to bacterial cell death. eco-vector.comresearchgate.net

Another identified mechanism, particularly in resistant bacteria, is the inhibition of efflux pumps. Certain quinazoline derivatives act as NorA efflux pump inhibitors in Staphylococcus aureus. nih.govmdpi.com These pumps are responsible for expelling antimicrobial agents from the bacterial cell, and their inhibition restores the efficacy of conventional antibiotics. nih.govmdpi.com

Antioxidant Properties of Quinazoline Scaffolds

Quinazoline derivatives have been recognized for their antioxidant capabilities, which involve scavenging free radicals. mdpi.com Studies on novel 2-thioxobenzo quinazolines and 2-phenoxy benzo triazoloquinazolines have demonstrated significant free radical scavenging activities. mdpi.com In assays, these compounds showed high efficacy, with some derivatives exhibiting antioxidant activity comparable to the reference standard, butylated hydroxytoluene (BHT). mdpi.com

In Vitro Cytotoxicity Profiling Against Cancer Cell Lines

A significant area of research for quinazoline derivatives is their potential as anticancer agents. Numerous studies have evaluated their cytotoxic effects against a variety of human cancer cell lines.

For example, a novel series of quinazoline derivatives demonstrated low micromolar cytotoxicity against five tested cell lines, including MGC-803 (gastric cancer), MCF-7 (breast cancer), and A549 (lung cancer). semanticscholar.orgresearchgate.net One particular compound, referred to as compound 18 , was highly active against MGC-803 cells with an IC50 value of 0.85 µM. semanticscholar.orgresearchgate.net Another study synthesized quinazoline-based agents bearing triazole-acetamides, with the most potent derivative showing an IC50 value of 5.33 μM against HCT-116 (colon cancer) cells after 72 hours. nih.gov Similarly, pyrazolo[1,5-c]quinazoline-triazole conjugates exhibited IC50 values below 8 µM on both MCF-7 and A549 cell lines. doi.org

The table below presents a selection of IC50 values for various quinazoline derivatives against different cancer cell lines.

| Compound/Derivative Class | Cancer Cell Line | IC50 Value (µM) | Exposure Time (h) | Reference |

| Quinazoline Schiff base 1 | MCF-7 | 6.246 | 72 | nih.gov |

| Quinazoline Schiff base 2 | MCF-7 | 5.910 | 72 | nih.gov |

| Quinazoline derivative 18 | MGC-803 | 0.85 | 72 | semanticscholar.orgresearchgate.net |

| Quinazoline-triazole-acetamide 8a | HCT-116 | 5.33 | 72 | nih.gov |

| Quinazoline-triazole-acetamide 8a | HepG2 | 7.94 | 72 | nih.gov |

| Quinazoline-triazole-acetamide 8k | MCF-7 | 11.32 | 72 | nih.gov |

| Pyrazolo[1,5-c]quinazoline-triazole conjugates (general) | MCF-7 | 2.3 - 6.1 | 24 | doi.org |

| Pyrazolo[1,5-c]quinazoline-triazole conjugates (general) | A549 | 1.9 - 7.8 | 24 | doi.org |

| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid 6e | MCF-7 | 168.78 | Not Specified | nih.gov |

| Quinazoline/phenylsulfonylfuroxan hybrid 25q | H1975 | 1.67 | Not Specified | cabidigitallibrary.org |

| Quinazoline/phenylsulfonylfuroxan hybrid 25q | MGC-803 | 1.88 | Not Specified | cabidigitallibrary.org |

Cell Cycle Arrest Analysis

The cytotoxic activity of quinazoline derivatives is often associated with their ability to interfere with the cell cycle of cancer cells. Research has shown that these compounds can induce cell cycle arrest at different phases.

One study found that a specific quinazoline derivative caused cell cycle arrest at the G2/M phase in MGC-803 cancer cells. semanticscholar.orgresearchgate.net In contrast, a different study on 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid reported that it arrested the cell cycle of MCF-7 cells at the G1 phase. nih.gov Yet another investigation on quinazoline/phenylsulfonylfuroxan hybrids showed that the lead compound arrested the H1975 cell cycle in the G0/G1 phase. cabidigitallibrary.org However, not all derivatives exhibit this effect; two quinazoline Schiff bases were found not to induce S/M phase arrest in MCF-7 cells after 24 hours of treatment. nih.gov

Apoptosis-Inducing Properties

Inducing apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. Several studies have confirmed that this compound derivatives can trigger apoptosis in cancer cells.

Mechanistic studies have revealed that these compounds can perturb the mitochondrial membrane potential, leading to the release of cytochrome c. nih.gov This event subsequently activates caspases, such as caspases-3/7, -8, and -9, which are crucial executioners of the apoptotic process. nih.gov Furthermore, these derivatives have been shown to modulate the expression of Bcl-2 family proteins, which are key regulators of apoptosis. semanticscholar.orgnih.gov For instance, certain compounds led to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and Mcl-1, while up-regulating pro-apoptotic proteins such as Bax. semanticscholar.orgnih.gov One study on a 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid derivative also confirmed its ability to induce cellular apoptosis in MCF-7 cells. nih.gov

Other Pharmacological Interactions

Research into the antiplatelet effects of quinazoline derivatives has revealed potential inhibitory activity. Although studies specifically detailing the platelet aggregation inhibition of this compound are not readily found, investigations into analogous compounds provide valuable insights.

A series of 3-phenyl-2,7-dihydro-1H-pyrrolo[3,2-f]quinazolin-1-one derivatives were synthesized and evaluated for their capacity to inhibit platelet aggregation. nih.gov Several of these compounds demonstrated in vitro inhibitory effects on aggregation induced by collagen and thrombin, with activity in the micromolar range. nih.gov The mechanism for the most potent of these inhibitors was found to involve action at two distinct sites: one preceding the agonist-induced rise in cytosolic calcium and another following this step in the platelet activation cascade. nih.gov

Similarly, another study prepared various 4-quinazolinone derivatives and assessed their antiplatelet activity against aggregation induced by ADP, collagen, and arachidonic acid. nih.gov Many of these molecules exhibited an inhibitory power comparable to, and in the case of ADP-induced aggregation, greater than that of acetylsalicylic acid under the same experimental conditions. nih.gov Furthermore, the reduction of these 4-quinazolinone derivatives to their 1,2,3,4-tetrahydroquinazoline counterparts led to an increase in platelet inhibitory action, except when ADP was used as the inducing agent. nih.gov

These findings suggest that the quinazoline scaffold, particularly when substituted with a phenyl group, is a promising starting point for the development of platelet aggregation inhibitors. nih.gov The specific contribution of a fluorine atom at the 7-position of the 2-phenylquinazoline (B3120039) core to this activity remains to be elucidated through direct experimental evaluation.

Table 1: Summary of Platelet Aggregation Inhibition by Related Quinazolinone Derivatives

| Compound Class | Inducer | Activity | Reference |

|---|---|---|---|

| 3-phenyl-pyrroloquinazolin-1-ones | Collagen, Thrombin | Inhibition in the micromolar range | nih.gov |

| 4-Quinazolinones | ADP, Collagen, Arachidonic Acid | Inhibitory power similar to or greater than acetylsalicylic acid | nih.gov |

The quinazoline core structure has been identified as a key pharmacophore for ligands targeting the benzodiazepine (B76468) binding site of the γ-aminobutyric acid type A (GABAA) receptor. The GABAA receptor is a pentameric ligand-gated ion channel that mediates inhibitory neurotransmission in the central nervous system. nih.gov Benzodiazepines are positive allosteric modulators that bind to a specific site at the interface of α and γ subunits, enhancing the receptor's response to GABA. nih.gov

While direct binding studies for this compound are not available, numerous studies on related quinazoline derivatives have established their high affinity for this receptor site. For instance, a series of 2-aryl-2,6-dihydro nih.govnih.govmdpi.comtriazolo[4,3-c]quinazoline-3,5-diones were designed based on a pharmacophore model of the benzodiazepine-binding site and were identified as high-affinity ligands, with some compounds showing Ki values around 0.20 nM. researchgate.net

Furthermore, pyrazolo[1,5-a]quinazoline derivatives have been synthesized and evaluated as GABAA receptor modulators using electrophysiological techniques on recombinant receptors. nih.govmdpi.comnih.gov These studies confirmed that various substituted pyrazolo[1,5-a]quinazolines can modulate the chloride ion current induced by GABA, indicating a direct interaction with the receptor complex. nih.govmdpi.com Some of these compounds were shown to act as antagonists to the effects of the full agonist lorazepam, and their action could be reversed by the benzodiazepine site antagonist flumazenil, confirming their interaction at the benzodiazepine binding site. nih.gov

The structural requirements for high affinity at the benzodiazepine binding site have been explored, and the quinazoline scaffold appears to fulfill these requirements effectively. researchgate.net The presence of a fluorine atom on the quinazoline ring, as in this compound, could potentially influence binding affinity and functional activity, a hypothesis that requires confirmation through specific in vitro binding and functional assays.

Table 2: Interaction of Related Quinazoline Derivatives with the GABAA Receptor

| Compound Class | Target Site | Method of Evaluation | Key Findings | Reference |

|---|---|---|---|---|

| Pyrazolo[1,5-a]quinazolines | GABAA Receptor | Electrophysiological assays | Modulation of GABA-induced chloride currents; antagonism by flumazenil | nih.govmdpi.com |

Computational and Theoretical Studies on 7 Fluoro 2 Phenylquinazoline

Structure-Activity Relationship (SAR) Analysis of Quinazoline (B50416) Derivatives

Structure-Activity Relationship (SAR) analysis is a foundational concept in medicinal chemistry that examines how the chemical structure of a compound influences its biological activity. For the quinazoline scaffold, SAR studies have been instrumental in optimizing lead compounds for various therapeutic targets. The quinazoline core is a versatile scaffold, and modifications at different positions can dramatically alter a compound's potency, selectivity, and pharmacokinetic properties. mdpi.comnih.gov

Key findings from SAR studies on quinazoline derivatives reveal that substitutions at the C-4, C-6, and C-7 positions are particularly critical for activity against targets like the Epidermal Growth Factor Receptor (EGFR) kinase. nih.govnih.gov For instance, the 4-anilino group is a common feature in many potent EGFR inhibitors, forming crucial interactions within the ATP-binding site of the enzyme. nih.gov

Further SAR insights include:

Linker Length: The length of a carbon chain linker between the quinazoline core and another moiety can be optimized for highest inhibitory activity. For example, in a series of 4-anilino-quinazoline derivatives designed as dual EGFR/HER2 inhibitors, a four-carbon chain was found to be optimal. mdpi.com

Electron-Donating Groups: The introduction of electron-donating groups, such as dimethoxy groups at the 6 and 7 positions of the quinazoline core, has been shown to increase the antiproliferative activity of these compounds. mdpi.com

Substituents on the Anilino Ring: Modifications to the anilino group at the C-4 position significantly impact activity. Small, flexible side chains are often preferred to optimize binding within the target's active site.

The table below summarizes common structural modifications and their observed impact on the activity of quinazoline derivatives.

| Position of Modification | Type of Modification | General Impact on Activity | Target Class Example |

| C-4 | Addition of an anilino group | Often essential for potent inhibition | EGFR Kinase nih.gov |

| C-6, C-7 | Introduction of dimethoxy or morpholinoalkoxy groups | Generally increases inhibitory activity | EGFR Kinase mdpi.comnih.gov |

| Linker Chain | Varying the length of an alkyl chain linker | Optimal length is crucial for potent activity | EGFR/HER2 Kinase mdpi.com |

| Anilino Ring | Substitution with groups like (E)-propen-1-yl | Can significantly enhance antiproliferative activity | EGFR Kinase mdpi.com |

These SAR studies provide a roadmap for designing new quinazoline derivatives with improved therapeutic profiles.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.org These models use molecular descriptors—numerical values that quantify various aspects of a molecule's physicochemical properties—to predict the activity of new, untested compounds. mdpi.com QSAR is a powerful tool for prioritizing synthetic efforts and designing more potent molecules. frontiersin.org

For quinazoline derivatives, 2D and 3D-QSAR models have been successfully developed to predict their inhibitory potential against various targets, including EGFR and other kinases. frontiersin.orgtandfonline.com A typical QSAR study involves:

Dataset Selection: A set of quinazoline analogues with known biological activities (e.g., IC50 values) is compiled. frontiersin.orgnih.gov

Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule. These can include constitutional, topological, electrostatic, and quantum-chemical descriptors. nih.gov

Model Development: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a model that links the descriptors to the observed activity. nih.govmdpi.com

Model Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure its reliability. nih.gov

In a study on quinazoline derivatives as tyrosine kinase (erbB-2) inhibitors, an MLR-based QSAR model was developed that showed high statistical significance. nih.gov The model indicated that specific Estate Contribution descriptors were crucial for predicting inhibitory activity, and that an electron-withdrawing group at the 4th position of the quinazoline ring enhances activity. nih.gov

The statistical quality of a QSAR model is assessed by several parameters, as shown in the table below for a 3D-QSAR model developed for quinazoline analogues against EGFR. frontiersin.org

| Model Type | q² (Cross-validated R²) | ONC (Optimal Number of Components) | R² (Non-cross-validated R²) | SEE (Standard Error of Estimate) | F-value |

| CoMFA | 0.608 | 8 | 0.979 | 0.1126 | 257.401 |

Data from a 3D-QSAR study on EGFR inhibitors. frontiersin.org

These robust statistical values indicate a stable and predictive QSAR model, which can be invaluable for the virtual screening and design of novel quinazoline-based inhibitors. frontiersin.org

Molecular Docking Investigations

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govukaazpublications.com It is widely used to understand the molecular basis of ligand-target interactions and to screen virtual libraries of compounds for potential binders. ijfmr.com

For quinazoline derivatives, molecular docking studies have provided detailed insights into how these molecules interact with the active sites of their target proteins. These studies can identify the key amino acid residues involved in binding and the nature of the intermolecular forces, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. tandfonline.comresearchgate.net

For example, docking studies of quinazoline inhibitors into the ATP-binding site of EGFR have revealed critical interactions. The quinazoline nitrogen atom (N-1) often forms a key hydrogen bond with the backbone NH of a methionine residue, anchoring the inhibitor in the active site. The 4-anilino substituent typically extends into a hydrophobic pocket, forming van der Waals interactions with surrounding residues. nih.gov

A study on novel quinazoline derivatives as phosphodiesterase 7 (PDE7) inhibitors used molecular docking to rationalize the biological results. The study found that compounds with a π-deficient pyridine (B92270) ring showed high inhibitory potency, suggesting a specific interaction with a nucleophilic center in the receptor. nih.gov

The table below lists key amino acid residues and interaction types observed in docking studies of quinazoline derivatives with various protein targets.

| Protein Target | Key Interacting Residues | Type of Interaction |

| EGFR | Met793, Lys745, Thr790, Asp855 | Hydrogen Bonding, Hydrophobic Interactions tandfonline.com |

| DNA Gyrase | Asn46 | Hydrogen Bonding nih.gov |

| COX-2 | TYR-355, ARG-120, TYR-385, SER-530 | Hydrogen Bonding researchgate.net |

| PARP | ASP766 | Hydrogen Bonding mdpi.com |

Understanding these specific interactions is crucial for designing derivatives with improved affinity and selectivity.

Beyond identifying interaction points, molecular docking algorithms predict the most likely three-dimensional binding pose (or mode) of a ligand within the protein's active site. nih.gov Docking programs use scoring functions to estimate the binding affinity, typically reported as a docking score or binding energy (e.g., in kcal/mol). researchgate.net A lower (more negative) binding energy generally indicates a more favorable interaction and higher affinity. nih.govnih.gov

While docking scores provide a rapid way to rank potential inhibitors, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) calculations can be used to refine binding free energy predictions. nih.gov These methods account for solvent effects and provide a more accurate estimation of binding affinity. nih.gov

The accuracy of docking protocols is often validated by "redocking" a known co-crystallized ligand back into its protein's binding site. A low root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose confirms the reliability of the docking method. unar.ac.id This validation is a critical step before using the protocol to screen new or designed compounds. unar.ac.id The ability to accurately predict both the binding mode and affinity is essential for the successful application of computational methods in lead optimization. nih.govvu.nl

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful ligand-based drug design technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to be recognized by a specific biological target. mdpi.comresearchgate.net A pharmacophore model represents the key interaction points, such as hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (HY), and aromatic rings (AR). worldscientific.comresearchgate.net

These models can be used as 3D queries to search large chemical databases in a process called virtual screening, efficiently identifying novel compounds that are likely to be active. nih.govresearchgate.net

Ligand-based pharmacophore models are generated by analyzing a set of known active molecules, even when the 3D structure of the target protein is unknown. mdpi.comnih.gov The process involves generating multiple conformations for each active molecule and then aligning them to identify the common chemical features that are spatially conserved. nih.govrsc.org

For instance, a study on quinazoline and aminopyridine derivatives as inhibitors of inducible nitric oxide synthase (iNOS) generated a four-point pharmacophore model (AHPR.29). This model consisted of a hydrogen bond acceptor, a hydrophobic group, a positively charged ionizable group, and an aromatic ring. worldscientific.com This validated model was then deemed suitable for screening large databases to discover new iNOS inhibitors. worldscientific.com

Similarly, a 3D-QSAR pharmacophore model was developed for quinazoline-based acetylcholinesterase inhibitors (AChEIs). nih.gov The best-validated model, AAAHR_1, was used as a filter in a virtual screening workflow to identify novel potential AChEIs from a commercial database. nih.gov

The table below outlines the key features of a sample pharmacophore model generated for quinazoline derivatives.

| Pharmacophore Feature | Description | Role in Binding |

| Hydrogen Bond Acceptor (HBA) | An atom or group that can accept a hydrogen bond (e.g., N, O). | Forms key hydrogen bonds with protein residues. |

| Hydrogen Bond Donor (HBD) | An atom or group that can donate a hydrogen bond (e.g., -NH, -OH). | Forms key hydrogen bonds with protein residues. |

| Hydrophobic (HY/H) | A non-polar group (e.g., alkyl, aryl). | Engages in van der Waals and hydrophobic interactions. |

| Aromatic Ring (AR) | A planar, cyclic, conjugated system. | Participates in π-π stacking or hydrophobic interactions. |

| Positive Ionizable (P) | A group that can carry a positive charge. | Forms electrostatic or ionic interactions. |

By distilling the essential structural requirements for activity into a simple 3D model, ligand-based pharmacophore generation provides a highly effective strategy for discovering new chemical entities with desired biological activity.

Structure-Based Pharmacophore Generation from Target Receptors

Structure-based pharmacophore modeling is a pivotal computational technique used to distill the key chemical features of a ligand that are essential for binding to a specific biological target. This process begins with the three-dimensional structure of a target receptor, typically obtained from X-ray crystallography or NMR spectroscopy, complexed with a ligand. For 7-Fluoro-2-phenylquinazoline, this involves identifying its potential interactions within the active site of a given receptor.

The generation of a pharmacophore model involves identifying crucial non-covalent interactions such as hydrogen bonds, hydrophobic interactions, aromatic ring stacking, and ionic interactions between the ligand and the receptor's amino acid residues. nih.gov The quinazoline scaffold, being a key component, often participates in various binding modes. For instance, the nitrogen atoms in the quinazoline ring can act as hydrogen bond acceptors, while the phenyl ring and the fused bicyclic system can engage in hydrophobic and aromatic interactions. nih.gov The fluorine atom at the 7-position can significantly influence the binding affinity and selectivity by forming specific halogen bonds or by altering the electronic properties of the aromatic system, which in turn affects its interactions with the receptor. nih.gov

Advanced computational tools are employed to map these interaction points, translating them into a 3D arrangement of chemical features, or a pharmacophore. nih.gov This resulting model serves as a 3D query for virtual screening of large compound libraries to identify novel molecules that possess the same essential features and are therefore likely to bind to the same target. nih.govresearchgate.net

Hierarchical Graph Representation of Pharmacophore Models

To capture the dynamic nature of protein-ligand interactions, pharmacophore models are often generated from multiple snapshots of a molecular dynamics (MD) simulation trajectory. nih.govfrontiersin.org This results in a large ensemble of pharmacophore models, the analysis of which can be complex. The Hierarchical Graph Representation of Pharmacophore Models (HGPM) is an advanced method developed to address this challenge. nih.govnih.gov

HGPM organizes the numerous pharmacophore models from an MD simulation into a single, intuitive graph. nih.gov This representation highlights the relationships between different models and their feature hierarchy. nih.gov Each node in the graph represents a unique set of pharmacophoric features, and the nodes are connected based on subset or superset relationships. nih.gov This allows researchers to easily visualize the most persistent and crucial interaction features, as well as transient or alternative binding modes. frontiersin.org This method provides a powerful tool for analyzing the dynamic interactions of this compound with its target, enabling a more strategic selection of pharmacophore models for virtual screening campaigns. nih.gov

| Feature | Description | Potential Role in this compound Binding |

| Hydrogen Bond Acceptor (HBA) | A Lewis basic atom capable of accepting a hydrogen bond. | Nitrogen atoms in the quinazoline ring. |

| Aromatic Ring (AR) | A planar, cyclic, conjugated system of pi electrons. | The phenyl group and the quinazoline ring system. |

| Hydrophobic (H) | A non-polar group that avoids contact with water. | The phenyl and quinazoline rings. |

| Halogen Bond Donor | The electrophilic region on a halogen atom. | The fluorine atom at the 7-position. |

Quantum Chemical Calculations and Spectroscopic Correlations

Quantum chemical calculations provide fundamental insights into the electronic structure and properties of molecules, which are often correlated with experimental data to validate both the theoretical models and the experimental findings.

Density Functional Theory (DFT) Studies for Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules like this compound. These calculations can determine optimized molecular geometry, charge distribution, and molecular orbital energies. researchgate.net For the quinazoline scaffold, DFT studies help in understanding how substituents, such as the fluorine atom and the phenyl group, influence the electronic properties of the entire molecule. The fluorine atom, being highly electronegative, can modulate the charge distribution across the quinazoline ring system, impacting its reactivity and interaction with biological targets.

HOMO-LUMO Energy Level Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactivity. wuxibiology.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. wuxibiology.com The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. irjweb.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. nih.govajchem-a.com For this compound, DFT calculations are used to determine these energy levels, providing insights into its charge transfer properties and potential reactivity in chemical and biological systems.

| Parameter | Definition | Significance for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. |

| ΔE (Energy Gap) | ELUMO - EHOMO | Correlates with chemical reactivity and stability. irjweb.com |

Simulation and Correlation with Experimental Spectroscopic Data (NMR, IR, UV)

A powerful application of quantum chemical calculations is the simulation of spectroscopic data, which can then be compared with experimental results to confirm the molecular structure. nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can accurately predict the 1H and 13C NMR chemical shifts. researchgate.net By comparing the calculated spectra with the experimental spectra of this compound, a definitive assignment of the resonance signals can be achieved, confirming its structural integrity.

IR Spectroscopy: DFT calculations can compute the vibrational frequencies of a molecule. nih.gov These calculated frequencies, after appropriate scaling, can be correlated with the peaks in an experimental FT-IR spectrum. This allows for the assignment of specific vibrational modes to the observed absorption bands, providing detailed information about the molecule's functional groups and bonding.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict the electronic transitions of a molecule. researchgate.net The calculated absorption wavelengths (λmax) can be compared with the experimental UV-Vis spectrum to understand the electronic structure and the nature of the transitions (e.g., π→π*) occurring in this compound. researchgate.net

This correlation between simulated and experimental data provides a high degree of confidence in the structural and electronic characterization of the compound. researchgate.net

Photophysical Characteristics and Materials Science Applications of 7 Fluoro 2 Phenylquinazoline

Luminescence Properties and Mechanisms

The luminescence of quinazoline (B50416) derivatives often arises from their donor-acceptor (D-A) architecture, where the quinazoline core can act as an electron-accepting unit. researchgate.net The introduction of various substituents allows for the tuning of their electronic and photophysical properties. researchgate.net

Fluorescence in donor-acceptor molecules is highly sensitive to the surrounding environment. Solvatochromism, the change in absorption or emission color with varying solvent polarity, is a common feature in such compounds. This phenomenon is typically driven by a change in the dipole moment of the molecule upon photoexcitation, leading to a charge-transfer (CT) state. More polar solvents can better stabilize this excited CT state, resulting in a red-shifted (lower energy) emission. While specific studies on 7-Fluoro-2-phenylquinazoline are not available, related cationic biaryl quinolizinium (B1208727) derivatives have been shown to exhibit pronounced fluorosolvatochromism, where the emission energy decreases with increasing solvent polarity. This effect suggests a charge shift in the excited state, with hydrogen bonding also playing a significant role in stabilizing the ground and excited states.

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in a poor solvent or in the solid state. This effect is often attributed to the restriction of intramolecular rotations (RIR) in the aggregate state, which blocks non-radiative decay pathways and promotes radiative emission. Many quinazoline and quinazolinone derivatives have been identified as AIE-active luminogens (AIEgens). bldpharm.com For instance, some quinazoline-based fluorophores demonstrate strong emissions in aggregated forms like nanoparticles, powders, and films. researchgate.net The AIE properties of these compounds make them promising for applications in sensing and bioimaging. bldpharm.com Although not specifically documented for this compound, its structural similarity to known AIE-active quinazolines suggests potential for this behavior.

An exciplex is an electronically excited complex formed between two different types of molecules, a donor and an acceptor, while an excimer is an excited dimer of the same molecule. researchgate.netchemscene.com These species are characterized by broad, featureless, and red-shifted emission spectra compared to the monomer fluorescence. chemscene.com The formation of an exciplex involves a charge transfer interaction between the donor's highest occupied molecular orbital (HOMO) and the acceptor's lowest unoccupied molecular orbital (LUMO) in the excited state. chemscene.com

Quinazoline derivatives have been successfully utilized as versatile exciplex-forming materials, particularly in the field of organic light-emitting diodes (OLEDs). By pairing a quinazoline-based acceptor with a suitable donor molecule, it is possible to generate exciplex emission. For example, a 3,6-di-tert-butylcarbazole-substituted quinazoline derivative was shown to form a sky-blue emitting exciplex with an acceptor and an orange-emitting exciplex with a donor, enabling the fabrication of a white OLED. nih.gov The ability to form these excited-state complexes is a key strategy in designing materials for advanced optoelectronic devices. nih.gov

Applications in Advanced Luminescent Materials and Bioimaging

The quinazoline scaffold is a valuable platform for developing advanced materials. In materials science, quinazoline derivatives are investigated as emitters in OLEDs. Their tunable electronic properties allow for the creation of emitters across the visible spectrum, including blue and white light. researchgate.netnih.gov Some quinazoline-based emitters have been used to achieve high-performance OLEDs with external quantum efficiencies approaching 28%.

In the realm of bioimaging, the fluorescence of quinazoline derivatives is harnessed to create probes for biological targets. For example, fluorescently labeled 4-phenylquinazoline (B11897094) derivatives have been developed as high-affinity probes for the translocator protein (TSPO), which is a biomarker for neuroinflammation. nih.gov These probes have been used to specifically label TSPO at the mitochondrial level in cell lines. nih.gov Furthermore, certain fluorinated quinazoline derivatives have been designed as selective kinase inhibitors with apoptosis-inducing properties, suggesting a dual therapeutic and diagnostic potential. nih.gov

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For a fluorinated compound like this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would be required for full characterization.

¹H NMR: This technique provides information about the number, environment, and connectivity of hydrogen atoms in the molecule. The aromatic protons on the quinazoline and phenyl rings would appear in the characteristic downfield region (typically 6-9 ppm), with their splitting patterns (multiplicity) revealing adjacent proton couplings. rsc.org

¹³C NMR: This spectrum reveals the chemical environment of each carbon atom. The number of unique signals corresponds to the number of chemically non-equivalent carbons. The chemical shifts provide insight into the electronic environment of the carbons, with those attached to electronegative atoms like nitrogen and fluorine appearing at different fields. biophysics.orgnsf.gov

¹⁹F NMR: As a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, ¹⁹F is highly sensitive for NMR analysis. ¹⁹F NMR is characterized by a very wide range of chemical shifts, which makes it extremely sensitive to subtle changes in the local electronic environment. This sensitivity allows for the clear resolution of signals even in complex molecules. The spectrum for this compound would show a signal for the fluorine atom at the 7-position, and its coupling to nearby protons (J-coupling) would provide crucial structural information. biophysics.org This technique is particularly powerful for studying fluorinated compounds in various chemical and biological systems.

While specific, published NMR data for this compound are not available, the analysis of related quinazoline structures confirms the utility of these combined NMR techniques for unambiguous characterization. nih.govrsc.org

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides critical insights into the molecular structure and bonding of this compound. The spectra are characterized by distinct bands corresponding to the vibrations of the quinazoline and phenyl rings, as well as the carbon-fluorine bond.

For quinazoline derivatives, strong IR absorption bands are typically observed in the 1635–1475 cm⁻¹ region, arising from the C=C and C=N stretching vibrations of the aromatic rings. The C-H stretching vibrations of the aromatic protons usually appear in the 3100–3000 cm⁻¹ range. The presence of the fluorine substituent introduces a characteristic C-F stretching vibration, which is expected to produce a strong band in the IR spectrum, typically in the 1250-1000 cm⁻¹ region, although its exact position can be influenced by coupling with other vibrational modes.

Raman spectroscopy complements IR by providing information on the non-polar vibrations within the molecule. The symmetric vibrations of the fused aromatic system are often prominent in the Raman spectrum. The analysis of both IR and Raman spectra, often supported by theoretical calculations such as Density Functional Theory (DFT), allows for a comprehensive assignment of the fundamental vibrational modes of the molecule. This detailed vibrational profile is essential for quality control and for studying intermolecular interactions in the solid state.

Table 1: Expected Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aromatic C=C/C=N Stretch | 1635 - 1475 | IR, Raman |

| C-F Stretch | 1250 - 1000 | IR |

| C-H In-Plane Bend | 1300 - 1000 | IR, Raman |

Note: This table represents generalized expected values for fluorinated aromatic quinazolines, as specific experimental data for this compound is not publicly available.

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy

The photophysical properties of this compound, studied through UV-Vis absorption and fluorescence emission spectroscopy, are key to its application in optoelectronic devices like Organic Light-Emitting Diodes (OLEDs). Quinazoline-based fluorophores are known for their tunable emission spectra, which can span the visible range. researchgate.net

The UV-Vis absorption spectrum of 2-phenylquinazoline (B3120039) derivatives is typically characterized by intense absorption bands in the ultraviolet region, which are attributed to π–π* electronic transitions within the conjugated aromatic system. For instance, related quinazoline derivatives show absorption peaks around 224 nm and 314-318 nm. The introduction of a fluorine atom at the 7-position is expected to act as an auxochrome, potentially causing a slight bathochromic (red-shift) or hypsochromic (blue-shift) effect on the absorption maxima (λmax) depending on solvent polarity and electronic interactions.

Upon excitation, many quinazoline derivatives exhibit strong fluorescence. The emission wavelength (λem) and fluorescence quantum yield (ΦF) are highly sensitive to the molecular structure and the surrounding environment. Fluorinated quinazolines, in particular, have been investigated for their luminescent properties. bohrium.com The difference between the absorption and emission maxima, known as the Stokes shift, is an important parameter for optical applications. Some quinazoline derivatives have been noted to have large Stokes shifts, which is beneficial for minimizing self-absorption in emissive devices. researchgate.net

Table 2: Representative Photophysical Data for Substituted Quinazoline Derivatives

| Compound Class | Solvent | λabs (nm) | λem (nm) | Quantum Yield (ΦF) |

|---|---|---|---|---|

| 2-Aryl-4-phenylquinazolines | Toluene | 360 - 379 | 500 | up to 23.2% |

Note: This table shows data for related quinazoline classes to illustrate typical photophysical properties. researchgate.neturfu.ru Specific data for this compound is not available.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a definitive analytical technique for confirming the molecular weight and elemental composition of this compound. The molecule has a chemical formula of C₁₄H₉FN₂.

In a standard mass spectrum, the compound is expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental formula. The calculated exact mass of this compound is approximately 224.0750 g/mol . An experimental HRMS measurement matching this value to within a few parts per million (ppm) would provide unambiguous confirmation of the compound's identity.

The fragmentation pattern observed in the mass spectrum can also offer structural information. Common fragmentation pathways for such aromatic heterocyclic compounds may include the loss of small neutral molecules or radicals, providing further corroboration of the proposed structure.

Table 3: Calculated Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₉FN₂ |

| Monoisotopic Mass (Calculated) | 224.0750 Da |

Electrochemical and Thermal Properties Relevant to Optoelectronic Applications

The electrochemical and thermal properties of this compound are crucial for assessing its suitability and stability as a material in electronic devices.

Electrochemical characterization, typically performed using cyclic voltammetry (CV), can determine the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These parameters are essential for designing efficient charge-transporting and emissive layers in OLEDs. The reduction and oxidation potentials measured by CV correspond to the injection of electrons into the LUMO and the removal of electrons from the HOMO, respectively. The HOMO-LUMO energy gap, which can be estimated from the electrochemical data, is directly related to the color of the emitted light in an electroluminescent device.

Thermal stability is evaluated using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, identifying the decomposition temperature (Td). A high Td is critical for the long-term operational stability of organic electronic devices, as it indicates resistance to thermal degradation during fabrication and use. DSC is used to determine key thermal transitions, such as the melting point (Tm) and the glass transition temperature (Tg) for amorphous materials. These properties influence the morphological stability of thin films used in devices. For instance, the decomposition temperatures for a series of related amino-substituted quinazoline derivatives were found to be high, ranging from 342 °C to 393 °C, suggesting the quinazoline core imparts good thermal stability. researchgate.net

Q & A

Q. What are the standard synthetic routes for 7-Fluoro-2-phenylquinazoline, and how are intermediates characterized?

Synthesis typically involves cyclocondensation of fluorinated precursors with phenyl-substituted reagents. For example, describes quinazoline derivatives synthesized via condensation of 7-chloro-2-phenyl-4H-benzo[d][1,3]oxazin-4-one with fluorinated amines. Characterization employs 1H/13C NMR for structural confirmation and LC-MS for purity assessment. Key intermediates (e.g., chlorinated intermediates) should be monitored using HPLC to ensure reaction progression .

Q. How can researchers evaluate the biological activity of this compound in CNS-related studies?

Anticonvulsant activity is assessed using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) rodent models, as outlined in . Dose-response curves and ED50/neurotoxicity ratios are calculated to determine therapeutic indices. Parallel in vitro assays (e.g., GABA receptor binding) validate mechanistic hypotheses .

Q. What strategies are recommended for conducting a systematic literature review on quinazoline derivatives?

Use Boolean search strings (e.g., "this compound AND synthesis") in databases like PubMed and SciFinder. Prioritize peer-reviewed journals and avoid non-academic sources (e.g., ). emphasizes refining questions iteratively and tracking citations via tools like Zotero .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound analogs?

Modify substituents at the 2-phenyl and 7-fluoro positions (e.g., replacing fluorine with chlorine or varying phenyl ring substituents). demonstrates SAR analysis via molecular docking and in vitro potency assays . Compare analogs using parameters like IC50 values and logP to correlate structural changes with activity .

Q. What methodologies resolve contradictions in pharmacological data between in vitro and in vivo studies?

Re-evaluate experimental conditions (e.g., solubility, metabolic stability) using physiologically based pharmacokinetic (PBPK) modeling . highlights repeating trials with blinded protocols and applying statistical tests (e.g., ANOVA) to assess variability. Cross-validate findings with orthogonal assays (e.g., microsomal stability tests) .

Q. How can synthetic yields of this compound be optimized?

suggests troubleshooting low yields by adjusting reaction solvents (e.g., switching from DMF to THF) or catalysts (e.g., Pd/C for dehalogenation). Monitor intermediates via TLC and optimize purification using column chromatography with gradient elution. For fluorinated intermediates, inert atmospheres (N2/Ar) prevent decomposition .

Q. What advanced spectroscopic techniques are critical for confirming quinazoline derivatives’ regiochemistry?

Use 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions. For fluorine-containing compounds, 19F NMR identifies substitution patterns. validates purity via high-resolution mass spectrometry (HRMS) and quantifies trace impurities using GC-MS .

Q. How should researchers apply the FINER criteria to experimental design for quinazoline-based projects?

Ensure questions are Feasible (e.g., access to fluorinated reagents), Novel (e.g., unexplored substituent combinations), and Ethical (e.g., humane animal testing protocols). recommends aligning hypotheses with gaps identified in literature (e.g., improving blood-brain barrier penetration) .

Q. What protocols ensure reproducibility in synthesizing and testing this compound?

Document reaction parameters (temperature, stirring rate), purification steps , and analytical thresholds (e.g., ≥95% purity by HPLC). advises using standardized templates for reporting synthetic procedures and raw data (e.g., NMR spectra in Supplementary Materials) .

Data Management & Analysis

Q. How should researchers handle conflicting data from computational vs. experimental binding affinity studies?

Reconcile discrepancies by validating computational models (e.g., docking scores) with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . stresses statistical rigor, such as calculating confidence intervals for experimental replicates .

Q. What statistical methods are appropriate for analyzing dose-response relationships in quinazoline toxicity studies?

Use nonlinear regression models (e.g., log-logistic curves) to estimate LD50 values. Apply Bonferroni correction for multiple comparisons. highlights tabulating raw data with standard deviations and p-values to enhance transparency .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.